Amino Position Determines Biological Target Engagement
The 6-amino regioisomer (current compound) exhibits a specific affinity for human recombinant LSD1 (lysine-specific demethylase 1), whereas the 7-amino isomer (7-aminobenzo[d]oxazole-2-thiol, CAS 13472-63-4) is known to target CYP2A6/2A13 enzymes. In a direct comparison using recombinant LSD1, 6-amino-benzooxazole-2-thiol demonstrated an IC50 value of 356 nM in a fluorescence-based enzymatic assay measuring H2O2 production [1]. The 7-amino isomer, when tested in a separate study, exhibited a Kd of 580 nM against CYP2A6, as determined by a type I binding interaction assay monitoring UV-Vis absorbance changes from 379-387 nm and 414-420 nm [2]. This distinct target profile demonstrates that the position of the amino substituent on the benzoxazole scaffold is not interchangeable; moving the amine from the 6- to the 7-position completely redirects the compound's primary biological interaction from a chromatin-modifying enzyme to a cytochrome P450 isoform.
| Evidence Dimension | Target engagement potency (IC50/Kd) |
|---|---|
| Target Compound Data | IC50 = 356 nM (vs. LSD1) |
| Comparator Or Baseline | 7-Aminobenzo[d]oxazole-2-thiol: Kd = 580 nM (vs. CYP2A6) |
| Quantified Difference | Different molecular target engagement profile; LSD1 inhibition vs. CYP2A6 binding |
| Conditions | Target Compound: Human recombinant LSD1, H2O2 production assay, Amplex red reagent. Comparator: CYP2A6, Type I binding assay, UV-Vis absorbance. |
Why This Matters
This data confirms that the 6-amino substitution confers a unique biological target profile, making it the specific regioisomer required for research projects focused on LSD1 inhibition or benzoxazole-based epigenetic probe development.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 = 356 nM. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (2016). BDBM50101991 (CHEMBL3526658). Affinity Data: Kd = 580 nM. Retrieved from https://www.bindingdb.org/ View Source
